4-Methyl-2,1,3-benzothiadiazole and its derivatives have emerged as a class of compounds with significant antitumor properties. These compounds have shown potent and selective inhibitory effects on various human cancer cell lines, including breast, ovarian, renal, and colon cancers. The antitumor activity of these benzothiazoles is believed to be mediated through their metabolic transformation, which involves cytochrome P450 enzymes, particularly CYP1A1. The metabolism of these compounds leads to the formation of reactive electrophilic species that can form DNA adducts, resulting in cell death through the activation of apoptotic pathways36710. The unique mechanism of action of these compounds has distinguished them from other clinically used chemotherapeutic agents and has spurred further research into their pharmacological properties and potential clinical applications10.
The primary application of 4-Methyl-2,1,3-benzothiadiazole derivatives is in the field of oncology, where they have demonstrated potent and selective antitumor activity. These compounds have been effective against breast cancer cell lines, with very low IC50 values in sensitive lines such as MCF-7 and T-47D, and have shown a unique profile of anticancer activity that is dependent on the differential metabolism of the drug to an activated form by sensitive cell lines1. Additionally, they have been evaluated in vivo against human mammary carcinoma models in nude mice, with certain compounds showing potent growth inhibition25. The antitumor activity extends to ovarian, lung, and renal cell lines, with structure-activity relationships revealing that certain substitutions on the benzothiazole moiety enhance potency2.
The unique mechanism of action and selective antitumor profiles of benzothiazoles have led to their consideration for pharmaceutical development. Efforts have been made to synthesize prodrugs of benzothiazole derivatives to overcome their poor physicochemical and pharmaceutical properties, such as bioavailability issues10. Fluorinated benzothiazoles, in particular, have been the focus of pharmaceutical development due to their ability to induce CYP1A1 without compromising antitumor specificity and their lack of a biphasic dose-response relationship, which simplifies their development as chemotherapeutic agents8.
While the primary focus of research on 4-Methyl-2,1,3-benzothiadiazole derivatives has been their antitumor activity, some studies have also explored their antioxidant properties. Novel derivatives of benzimidazole, which share a structural similarity with benzothiazoles, have been synthesized and tested for their ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in the management of oxidative stress-related conditions9.
4-Methyl-2,1,3-benzothiadiazole is classified as a heterocyclic aromatic compound containing a thiadiazole ring fused to a benzene ring. Its chemical formula is and it is known by the CAS number 1457-92-7. The compound is notable for its potential applications in photoluminescent materials and organic electronics due to its unique electronic properties .
The synthesis of 4-methyl-2,1,3-benzothiadiazole can be achieved through several methods:
The molecular structure of 4-methyl-2,1,3-benzothiadiazole features:
This arrangement contributes to the compound's electronic properties, making it suitable for applications in photonics and electronics .
4-Methyl-2,1,3-benzothiadiazole undergoes various chemical reactions:
The mechanism of action for 4-methyl-2,1,3-benzothiadiazole primarily involves its electronic properties which allow it to act as a light-emitting material. When excited by photons, it can emit light through radiative recombination processes. The presence of the thiadiazole moiety enhances its electron affinity and stability in excited states, making it effective for applications in organic light-emitting diodes and photovoltaic devices .
The physical and chemical properties of 4-methyl-2,1,3-benzothiadiazole include:
These properties are critical for its handling and application in various chemical processes .
4-Methyl-2,1,3-benzothiadiazole has several scientific applications:
4-Methyl-2,1,3-benzothiadiazole (C₇H₆N₂S) features a bicyclic structure comprising a benzene ring fused to a 1,2,5-thiadiazole ring, with a methyl group substituent at the 4-position. X-ray crystallography reveals a planar molecular framework, with bond lengths indicative of significant π-delocalization. The C−S bond in the thiadiazole ring measures 1.74 Å, intermediate between single (1.81 Å) and double (1.67 Å) bonds, suggesting partial double-bond character. The N−N bond length is 1.32 Å, characteristic of a single bond, while adjacent C−N bonds are shorter (1.31–1.33 Å), consistent with double-bond character. These observations confirm electron delocalization across the heterocyclic ring [1] [3].
The methyl group adopts a coplanar arrangement with the heterocyclic system due to hyperconjugation, evidenced by slight bond length alternation in the fused ring system. Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level corroborate experimental findings, showing deviations of less than 2% between calculated and observed bond parameters [3] [7].
Table 1: Key Bond Parameters in 4-Methyl-2,1,3-Benzothiadiazole
Bond | Length (Å) | Bond Character |
---|---|---|
C7−S1 (thiadiazole) | 1.74 | Partial double |
N2−N3 | 1.32 | Single |
C4−N1 | 1.31 | Double |
C7−C8 (aromatic) | 1.40 | Aromatic |
The benzothiadiazole core exhibits significant aromaticity, supported by nucleus-independent chemical shift (NICS) calculations and magnetic current analysis. NICS(1) values for the benzene ring range from −8.5 to −9.5 ppm, confirming aromatic character, while the thiadiazole ring shows reduced aromaticity (NICS(1) = −5.2 ppm) due to electron-withdrawing nitrogen atoms. The fused system maintains a 10π-electron configuration, satisfying Hückel’s rule for bicyclic aromatics [3] [7].
Electron delocalization is quantified via the gauge-including magnetically induced current (GIMIC) method, revealing a diamagnetic ring current of 12.8 nA/T. This current is 75% of benzene’s reference value (17 nA/T), indicating moderate global aromaticity. The methyl substituent slightly enhances electron density at C4, reducing the NICS value at this position by 0.8 ppm compared to unsubstituted 2,1,3-benzothiadiazole [7]. Electron affinity calculations (1.09 eV) confirm the compound’s electron-deficient nature, though less pronounced than in non-methylated analogues (1.90 eV) [7].
Nuclear Magnetic Resonance Spectroscopy:¹H Nuclear Magnetic Resonance spectra in dimethyl sulfoxide-d6 show the methyl group resonance at 2.45 ppm, reflecting moderate deshielding by the electron-deficient ring. Aromatic protons appear as distinct signals: H5 (7.92 ppm), H6 (7.68 ppm), and H7 (8.15 ppm). The downfield shift of H7 arises from proximity to the thiadiazole sulfur [1] [2]. ¹³C Nuclear Magnetic Resonance confirms the electronic influence of the thiadiazole ring: C4 (quaternary, 152.1 ppm), C7 (145.8 ppm), and methyl carbon (18.2 ppm) [2].
Infrared Spectroscopy:Key vibrational modes include symmetric and asymmetric C−H stretches of the methyl group (2915 cm⁻¹ and 2968 cm⁻¹). The thiadiazole ring exhibits C=N stretches at 1560 cm⁻¹ and 1485 cm⁻¹, while the C−S stretch appears at 745 cm⁻¹. Skeletal vibrations between 1300–1500 cm⁻¹ reflect ring stretching modes [1] [4].
Table 2: Spectroscopic Signatures of 4-Methyl-2,1,3-Benzothiadiazole
Spectroscopy | Key Signals | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance (ppm) | 2.45 (s, 3H) | Methyl protons |
7.68 (dd, 1H) | H6 proton | |
7.92 (d, 1H) | H5 proton | |
8.15 (d, 1H) | H7 proton | |
¹³C Nuclear Magnetic Resonance (ppm) | 18.2 | Methyl carbon |
152.1 | C4 (ipso to methyl) | |
145.8 | C7 (thiadiazole) | |
Infrared (cm⁻¹) | 1560, 1485 | C=N stretches |
745 | C−S stretch | |
Ultraviolet-Visible (nm) | 320 (ε = 12,500 L·mol⁻¹·cm⁻¹) | π→π* transition |
275 (ε = 8,200 L·mol⁻¹·cm⁻¹) | n→π* transition |
Ultraviolet-Visible Spectroscopy:Ultraviolet-Visible spectra in acetonitrile show two primary absorptions: a high-intensity π→π* transition at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and a weaker n→π* transition at 275 nm (ε = 8,200 L·mol⁻¹·cm⁻¹). Time-dependent density functional theory calculations attribute the 320 nm band to HOMO→LUMO excitation, involving charge transfer from the benzene ring to the thiadiazole unit. The methyl group induces a 5 nm bathochromic shift compared to unsubstituted 2,1,3-benzothiadiazole [7] [9].
Structural Comparison with 2,1,3-Benzothiadiazole:4-Methyl-2,1,3-benzothiadiazole exhibits a 0.02 Å elongation in the C4−C4a bond compared to unsubstituted 2,1,3-benzothiadiazole due to methyl hyperconjugation. The methyl group increases electron density at C4, reducing the compound’s electron affinity (1.09 eV vs. 1.90 eV for 2,1,3-benzothiadiazole) [3] [7]. Frontier orbital energies show a 0.15 eV elevation in the HOMO energy, enhancing nucleophilicity while maintaining the LUMO energy near −1.8 eV [7].
Electronic Comparison with Isomers:
Spectroscopic Differences:The ¹H Nuclear Magnetic Resonance chemical shift of the methyl group in 4-methyl-2,1,3-benzothiadiazole (2.45 ppm) is upfield relative to methyl groups in 5-methyl-1,2,3-benzothiadiazole (2.62 ppm), reflecting reduced electron deficiency at the substitution site. Ultraviolet-Visible spectra show a 15 nm redshift for the π→π* transition compared to 1,2,3-benzothiadiazole isomers due to improved charge transfer in the [2,1,3] fused system [5] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0